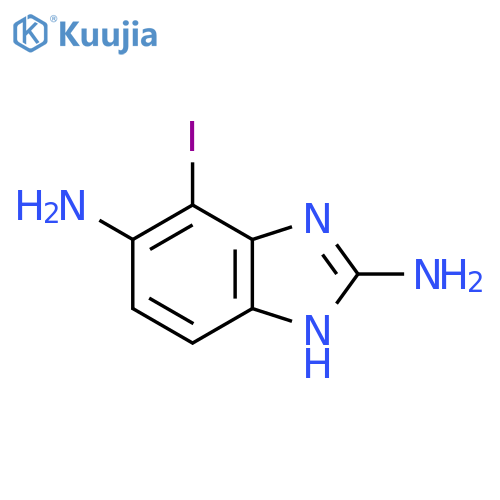Cas no 1806518-21-7 (2,6-Diamino-7-iodo-1H-benzimidazole)

1806518-21-7 structure
商品名:2,6-Diamino-7-iodo-1H-benzimidazole
CAS番号:1806518-21-7
MF:C7H7IN4
メガワット:274.061752557755
CID:4824685
2,6-Diamino-7-iodo-1H-benzimidazole 化学的及び物理的性質
名前と識別子
-
- 2,6-Diamino-7-iodo-1H-benzimidazole
-
- インチ: 1S/C7H7IN4/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,9H2,(H3,10,11,12)
- InChIKey: ADUGVDPXXGGVMC-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=CC2=C1N=C(N)N2)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 177
- トポロジー分子極性表面積: 80.7
- 疎水性パラメータ計算基準値(XlogP): 1.1
2,6-Diamino-7-iodo-1H-benzimidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061005757-250mg |
2,6-Diamino-7-iodo-1H-benzimidazole |
1806518-21-7 | 98% | 250mg |
$816.91 | 2022-03-31 | |
| Alichem | A061005757-1g |
2,6-Diamino-7-iodo-1H-benzimidazole |
1806518-21-7 | 98% | 1g |
$2,186.19 | 2022-03-31 | |
| Alichem | A061005757-500mg |
2,6-Diamino-7-iodo-1H-benzimidazole |
1806518-21-7 | 98% | 500mg |
$1,177.31 | 2022-03-31 |
2,6-Diamino-7-iodo-1H-benzimidazole 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
1806518-21-7 (2,6-Diamino-7-iodo-1H-benzimidazole) 関連製品
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量